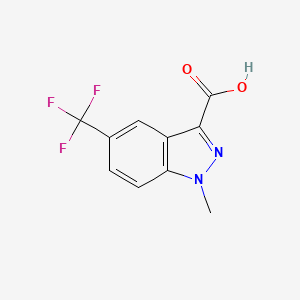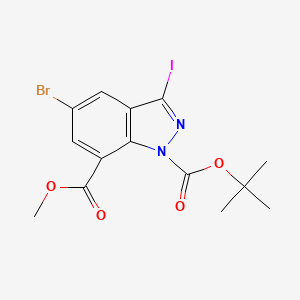
1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by the presence of tert-butyl, methyl, bromo, and iodo substituents, making it a unique and versatile molecule in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate typically involves multiple steps, including halogenation, cyclization, and esterification. One common approach is:
Halogenation: Introduction of bromine and iodine atoms to the precursor molecule.
Cyclization: Formation of the indazole ring through cyclization reactions.
Esterification: Introduction of tert-butyl and methyl groups via esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.
化学反応の分析
Types of Reactions
1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms (bromo and iodo) can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
科学的研究の応用
1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1-carboxylate
- 1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,2-dicarboxylate
Uniqueness
1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate is unique due to its specific combination of substituents and the positions of these groups on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C14H14BrIN2O4 |
|---|---|
分子量 |
481.08 g/mol |
IUPAC名 |
1-O-tert-butyl 7-O-methyl 5-bromo-3-iodoindazole-1,7-dicarboxylate |
InChI |
InChI=1S/C14H14BrIN2O4/c1-14(2,3)22-13(20)18-10-8(11(16)17-18)5-7(15)6-9(10)12(19)21-4/h5-6H,1-4H3 |
InChIキー |
MNGSFLBVGPWPRZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2C(=O)OC)Br)C(=N1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-Benzyl-1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylate](/img/structure/B13048151.png)
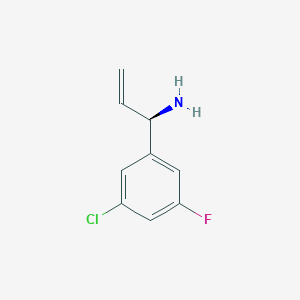

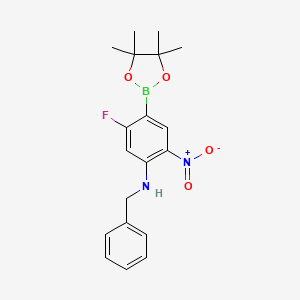
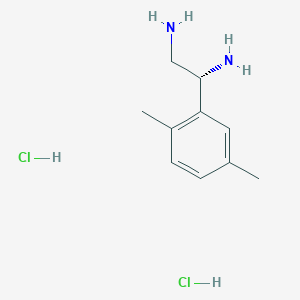

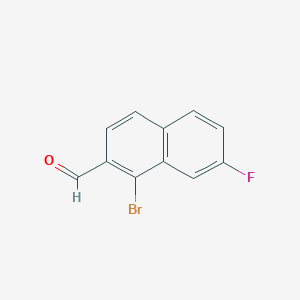
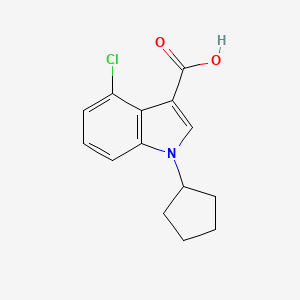
![tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B13048190.png)
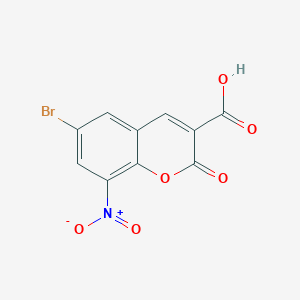
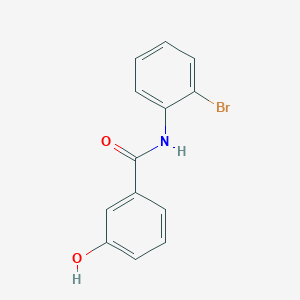
![6-chloro-3-ethyl-1-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13048212.png)
![(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13048221.png)
